molecular formula C5H8O2 B14413084 4,5-Dimethyl-2H-1,3-dioxole CAS No. 85976-13-2

4,5-Dimethyl-2H-1,3-dioxole

Cat. No.: B14413084
CAS No.: 85976-13-2
M. Wt: 100.12 g/mol
InChI Key: TVGGZQXYTIPHSN-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2H-1,3-dioxole is a heterocyclic organic compound with the molecular formula C5H8O2. It is a derivative of dioxole, characterized by the presence of two methyl groups at the 4 and 5 positions of the dioxole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4,5-dimethyl-2H-1,3-dioxole involves the reaction of 3-hydroxy-2-butanone with dimethyl carbonate in the presence of a catalyst and a solvent. The reaction mixture is heated at 60-100°C for 3-6 hours to facilitate ester exchange. The temperature is then raised to 110-160°C for 2-5 hours, during which byproducts such as methanol are distilled off. After cooling, concentrated hydrochloric acid is added to neutralize the catalyst, and the product is crystallized .

Industrial Production Methods

In an industrial setting, this compound can be produced using a similar method but with optimized conditions for large-scale production. The use of carbon dioxide as a reactant has also been explored, which offers an environmentally friendly alternative by reducing the generation of hazardous byproducts .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2H-1,3-dioxole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carbonyl compounds, alcohol derivatives, and substituted dioxole compounds .

Mechanism of Action

The mechanism by which 4,5-dimethyl-2H-1,3-dioxole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but they often include inhibition of enzyme activity or interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethyl-2H-1,3-dioxole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications where other dioxole derivatives may not be suitable .

Properties

CAS No.

85976-13-2

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

4,5-dimethyl-1,3-dioxole

InChI

InChI=1S/C5H8O2/c1-4-5(2)7-3-6-4/h3H2,1-2H3

InChI Key

TVGGZQXYTIPHSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OCO1)C

Origin of Product

United States

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